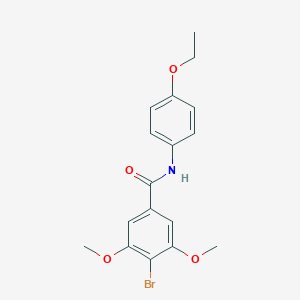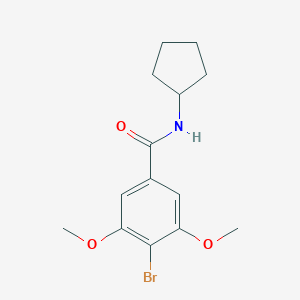
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been used in the treatment of asthma and other respiratory disorders. It is also known for its ability to promote muscle growth and weight loss, making it a popular performance-enhancing drug in the sports industry. In recent years, Clenbuterol has gained attention in the scientific research community for its potential applications in various fields.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide acts as a beta-2 adrenergic agonist, binding to beta-2 adrenergic receptors in the body. This results in the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which in turn leads to the relaxation of smooth muscle and increased metabolic rate. N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide also has an anabolic effect on skeletal muscle, promoting muscle growth and protein synthesis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilatory effects, N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to increase metabolic rate and fat oxidation, leading to weight loss. It also has an anabolic effect on skeletal muscle, promoting muscle growth and protein synthesis. N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects, reducing inflammation in the lungs and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has a number of advantages and limitations for lab experiments. Its bronchodilatory effects make it useful for studying respiratory function, while its anabolic effects make it useful for studying muscle growth and protein synthesis. However, its potential for abuse in the sports industry and its side effects, such as tachycardia and tremors, limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide. In the medical field, further studies are needed to determine its potential use in the treatment of respiratory disorders and muscle wasting disorders. In the sports industry, research is needed to develop methods for detecting N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide abuse and to determine its long-term effects on athletic performance. Additionally, research is needed to identify potential side effects and to develop safer alternatives to N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process involving the reaction of 4-aminoacetophenone with 5-chloro-2-methylbenzoyl chloride, followed by reduction and subsequent acylation. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been the subject of numerous scientific studies, with research focusing on its potential applications in various fields. In the medical field, N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It has also been investigated for its potential use in the treatment of muscle wasting disorders such as sarcopenia and cachexia.
Eigenschaften
Produktname |
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-9-5-6-10(14)7-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
VVPPJBFDCFDRPX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)(C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)






![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
